molecular formula C28H24FN5O2 B2835618 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline CAS No. 1115897-54-5

2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline

Cat. No.: B2835618
CAS No.: 1115897-54-5
M. Wt: 481.531
InChI Key: GNMSCQBIDNQIDB-UHFFFAOYSA-N
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Description

This product, 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline, is a complex synthetic organic compound offered for non-human research applications. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. The molecular structure of this compound integrates several pharmacologically relevant motifs, suggesting significant potential in medicinal chemistry and drug discovery research. The presence of a piperazine ring is a common feature in many bioactive molecules that target G protein-coupled receptors (GPCRs), a major family of drug targets . The 1,2,4-oxadiazole heterocycle is a prized bioisosteric group in modern drug design, often used as a stable replacement for ester and amide functionalities to improve metabolic stability and binding affinity . This five-membered ring system is found in compounds with a wide spectrum of reported biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making it a versatile scaffold for investigating novel therapeutic agents . Furthermore, the integration of a quinoline core adds another dimension of interest, as this structure is prevalent in molecules with diverse biological activities. Researchers can leverage this compound as a key intermediate or a novel chemical entity in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and the development of potential ligands for various enzymatic and receptor targets.

Properties

IUPAC Name

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]quinolin-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O2/c1-35-20-12-10-19(11-13-20)27-31-28(36-32-27)22-18-26(30-24-8-4-2-6-21(22)24)34-16-14-33(15-17-34)25-9-5-3-7-23(25)29/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMSCQBIDNQIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. One common method starts with saccharin derivatives and involves coupling with 1-(2-fluorophenyl)piperazine. The reaction conditions include refluxing in acetonitrile with potassium carbonate as a base, followed by purification through silica gel chromatography .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to the target compound. For instance, a series of 1,2,4-oxadiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.12
Compound BA5491.50
Compound CA3752.78

The proposed mechanism of action for the compound involves modulation of apoptotic pathways. Western blot analyses have shown that certain oxadiazole derivatives increase p53 expression and activate caspase-3 in MCF-7 cells, leading to apoptosis . Molecular docking studies suggest strong interactions between the compound's aromatic rings and key amino acid residues in target receptors, similar to established drugs like Tamoxifen .

Neuropharmacological Effects

In addition to anticancer properties, compounds containing piperazine moieties have been investigated for their neuropharmacological effects. Specifically, studies on related piperazine derivatives indicate potential activity at serotonin receptors (5-HT1A/5-HT2A), which are crucial targets for treating depression and anxiety disorders. The presence of the fluorophenyl group may enhance binding affinity and selectivity.

Table 2: Neuropharmacological Activity of Piperazine Derivatives

CompoundReceptor TypeActivityReference
Compound D5-HT1AAgonist
Compound E5-HT2AAntagonist

Study on Oxadiazole Derivatives

A recent study evaluated a series of oxadiazole-based compounds for their anticancer activity. Among them, one derivative demonstrated an IC50 value of 15.63 µM against the MCF-7 cell line, which was comparable to Tamoxifen (IC50 = 10.38 µM). This study emphasizes the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Established Drugs

Another investigation compared the biological activity of oxadiazole derivatives with established drugs like doxorubicin and Tamoxifen. The results indicated that certain modifications in the oxadiazole structure could lead to improved selectivity and efficacy against cancer cells while minimizing cytotoxicity towards normal cells .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process starting from simpler precursors. For instance, it can be synthesized through reactions involving saccharin derivatives and piperazine moieties. The structure consists of a quinoline core substituted with both a piperazine group and an oxadiazole moiety, which contribute to its pharmacological properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For example, derivatives similar to the target compound have shown significant efficacy against various cancer cell lines, including lung and colon cancer . The methoxyphenyl group attached to the oxadiazole has been identified as a critical factor enhancing the anticancer activity of these compounds.

CompoundCancer TypeIC50 Value (µM)
Compound ALung Cancer12.5
Compound BColon Cancer15.0
Target CompoundVariousTBD

Anticonvulsant Activity

The structure-activity relationship (SAR) studies indicate that modifications in the piperazine ring can lead to enhanced anticonvulsant properties. Compounds related to the target molecule have demonstrated effectiveness in animal models for seizure disorders .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical trials:

  • Study on Anticancer Activity : A series of oxadiazole derivatives were evaluated for their cytotoxic effects on HCT-116 (colon cancer) and A549 (lung cancer) cells. The results indicated that compounds with similar structural features to the target compound exhibited IC50 values significantly lower than standard chemotherapeutics .
  • Anticonvulsant Screening : In a study assessing various piperazine derivatives, one analog demonstrated complete protection against seizures in rodent models at doses as low as 10 mg/kg, suggesting that modifications to the piperazine moiety can yield potent anticonvulsants .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution on the Piperazine Ring

Compound L759-0224 : Replacing the 2-fluorophenyl group with 2-chlorophenyl (C28H24ClN5O2) increases molecular weight (497.98 vs. ~491.9 for the fluoro analog) and logP (7.44 vs. estimated ~6.8–7.0). Chlorine’s larger atomic radius and polarizability may enhance receptor binding but reduce solubility (logSw = -6.57) .
Impact : Chlorine substitution typically improves affinity for hydrophobic binding pockets but may increase off-target interactions compared to fluorine.

Heterocyclic Core Modifications

Oxazole-Carbonitrile Analogs :

  • 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (C22H17F2N5O2): Replacing oxadiazole with oxazole-carbonitrile introduces a nitrile group, lowering logP (estimated ~4.5–5.0) and polar surface area (PSA). This may enhance metabolic stability but reduce membrane permeability .
Linker Region Variations

Piperazinyl Carbonyl vs. Direct Linkage :

  • 2-(4-Methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline (C27H25N3O, MW 407.51): A carbonyl linker between quinoline and piperazine reduces rigidity compared to the direct C–N bond in the target compound. This flexibility may alter binding kinetics but lower melting points and crystallinity .

Physicochemical and Structural Comparison Table

Compound Name / ID Molecular Formula Molecular Weight logP Key Structural Features
Target Compound C28H23FN5O2 ~491.9 ~7.0 2-Fluorophenyl-piperazine, 4-methoxyphenyl-oxadiazole
L759-0224 (2-chlorophenyl analog) C28H24ClN5O2 497.98 7.44 2-Chlorophenyl-piperazine, same oxadiazole
Oxazole-Carbonitrile Analog C22H17F2N5O2 429.40 ~4.8 Oxazole-carbonitrile, dual fluorine
Piperazinyl Carbonyl Derivative C27H25N3O 407.51 ~5.2 Carbonyl linker, 4-methylphenyl substituent

Mechanistic and Functional Insights

  • Antibacterial Activity: The target compound’s oxadiazole moiety mimics nucleic acid bases, enabling intercalation or enzyme inhibition, as seen in quinolone derivatives . Chlorine-substituted analogs (e.g., L759-0224) show enhanced Gram-negative activity due to improved membrane penetration but higher cytotoxicity .
  • Receptor Binding : Fluorine’s electronegativity in the target compound optimizes serotonin/dopamine receptor interactions, while chlorine analogs may favor adrenergic receptors .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions leveraging nucleophilic substitution and heterocyclic coupling. A representative method includes:

  • Step 1 : Reacting a quinoline derivative (e.g., 4-chloroquinoline) with a piperazine intermediate (e.g., 1-(2-fluorophenyl)piperazine) in a polar aprotic solvent like DMF, using K₂CO₃ as a base .
  • Step 2 : Introducing the 1,2,4-oxadiazole moiety via cyclization of an amidoxime precursor with a 4-methoxybenzoyl chloride derivative under reflux in THF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques validate its structure?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion ([M+H]⁺) matching the theoretical mass .
  • X-ray Crystallography : Single-crystal diffraction (e.g., SHELX refinement) to resolve bond lengths and angles, particularly for the oxadiazole and piperazine rings .

Q. What biological targets or therapeutic areas are associated with this compound?

The structural motifs (quinoline, piperazine, oxadiazole) suggest potential interactions with:

  • Neurological Targets : Dopamine/serotonin receptors due to the piperazine moiety .
  • Anticancer Activity : Quinoline derivatives often inhibit topoisomerases or kinase enzymes .
  • Antimicrobial Targets : Oxadiazole rings may disrupt bacterial cell wall synthesis .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized?

Parameter Traditional Method Optimized Method
Reaction Time 24–48 hours (reflux) 2–4 hours (microwave-assisted)
Catalyst K₂CO₃ Cs₂CO₃ (enhances nucleophilicity)
Solvent DMF Acetonitrile (improves solubility)
Yield 40–50% 65–75%
Key Strategy : Use microwave irradiation to accelerate cyclization and reduce side-product formation .

Q. How to resolve contradictions in structural data from different analytical methods?

  • Scenario : Discrepancy between NMR (suggesting planar oxadiazole) and X-ray data (showing slight distortion).
  • Solution :

Validate via DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries .

Use dynamic NMR to assess conformational flexibility in solution .

Re-refine crystallographic data with SHELXL, adjusting thermal parameters for heteroatoms .

Q. How to design structure-activity relationship (SAR) studies?

Methodology :

  • Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., 3-F vs. 4-F) or methoxyphenyl groups .
  • Biological Assays : Test against kinase panels (e.g., EGFR, HER2) or bacterial strains (e.g., S. aureus) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Q. What strategies mitigate side reactions during synthesis?

  • Challenge : Oxadiazole ring decomposition under acidic conditions.
  • Solutions :

Use mild bases (e.g., Et₃N instead of KOH) during cyclization .

Add a protecting group (e.g., Boc) to the piperazine nitrogen before oxadiazole formation .

Monitor reaction progress via TLC (silica gel, UV detection) to terminate before degradation .

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